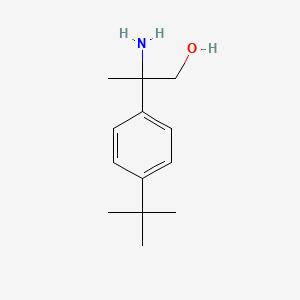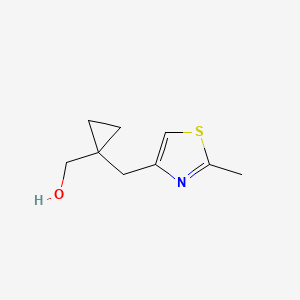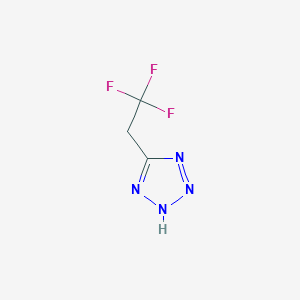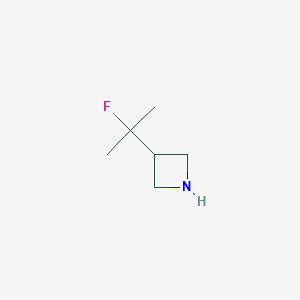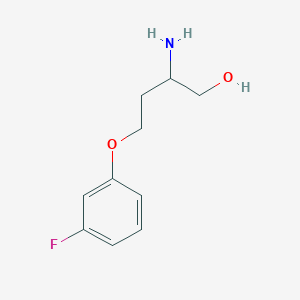![molecular formula C7H11ClN2O4S B15319897 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a methanesulfonyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride to form the intermediate 1-methyl-1H-pyrazol-4-yl methanesulfonate. This intermediate is then reacted with acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .
化学反応の分析
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules, such as:
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-D]pyrimidine .
Uniqueness
What sets 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C7H11ClN2O4S |
|---|---|
分子量 |
254.69 g/mol |
IUPAC名 |
2-[(1-methylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4S.ClH/c1-9-3-6(2-8-9)4-14(12,13)5-7(10)11;/h2-3H,4-5H2,1H3,(H,10,11);1H |
InChIキー |
QJXKAXJLHLIRRX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
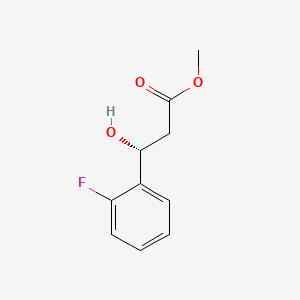
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
